Cas no 145208-86-2 (2-(4-Methylpiperazin-1-yl)pyrimidine)
2-(4-Methylpiperazin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methylpiperazin-1-yl)pyrimidine
- 2-(4-methyl-1-piperazinyl)Pyrimidine
- 5-METHYL-2-PIPERAZIN-1-YLPYRIMIDINE
- Pyrimidine,2-(4-methyl-1-piperazinyl)-
- 2-(4-methyl-piperazino)-pyrimidine
- ACMC-20n4ge
- AG-D-88946
- CHEBI:311998
- CHEMBL130857
- CTK4C4429
- SureCN255331
- 145208-86-2
- Pyrimidine, 2-(4-methyl-1-piperazinyl)- (9CI)
- DTXSID40438161
- SCHEMBL255331
- BDBM50473429
- J-524140
- A850541
- 3-{4-[(DIETHYLAMINO)SULFONYL]PHENYL}PROPANOICACID
- FT-0740313
- DB-063592
-
- MDL: MFCD17169882
- Inchi: 1S/C9H14N4/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3
- InChI Key: MYWNBGPUPDPECZ-UHFFFAOYSA-N
- SMILES: N1(C)CCN(C2N=CC=CN=2)CC1
Computed Properties
- Exact Mass: 178.12200
- Monoisotopic Mass: 178.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26000
- LogP: 0.23130
2-(4-Methylpiperazin-1-yl)pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Methylpiperazin-1-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166222-1g |
2-(4-Methylpiperazin-1-yl)pyrimidine |
145208-86-2 | 95% | 1g |
$505 | 2021-08-05 | |
| Alichem | A089000472-1g |
2-(4-Methylpiperazin-1-yl)pyrimidine |
145208-86-2 | 95% | 1g |
$449.08 | 2022-04-02 | |
| Chemenu | CM166222-1g |
2-(4-Methylpiperazin-1-yl)pyrimidine |
145208-86-2 | 95% | 1g |
$458 | 2023-02-18 | |
| Ambeed | A714055-1g |
2-(4-Methylpiperazin-1-yl)pyrimidine |
145208-86-2 | 95+% | 1g |
$432.0 | 2024-04-23 |
2-(4-Methylpiperazin-1-yl)pyrimidine Suppliers
2-(4-Methylpiperazin-1-yl)pyrimidine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-(4-Methylpiperazin-1-yl)pyrimidine
Introduction to 2-(4-Methylpiperazin-1-yl)pyrimidine (CAS No. 145208-86-2)
2-(4-Methylpiperazin-1-yl)pyrimidine, identified by its Chemical Abstracts Service (CAS) number 145208-86-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a piperazine ring substituted at the 4-position with a methyl group, linked to a pyrimidine core. The structural combination of these two functional groups imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
The compound’s molecular structure, characterized by a six-membered aromatic ring system containing nitrogen atoms, enhances its potential as an intermediate in synthesizing biologically active molecules. Specifically, the presence of the 4-methylpiperazine moiety contributes to its versatility in medicinal chemistry, enabling interactions with various biological targets. This feature has garnered interest in its application as a precursor for developing novel therapeutic agents.
In recent years, 2-(4-methylpiperazin-1-yl)pyrimidine has been explored in the design of small-molecule inhibitors targeting a range of diseases. Its structural motif is particularly relevant in the development of drugs that modulate enzyme activity or receptor binding. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The pyrimidine ring, a common pharmacophore in medicinal chemistry, further enhances its utility as a building block for pharmacological applications.
One of the most compelling aspects of 2-(4-methylpiperazin-1-yl)pyrimidine is its role in synthesizing compounds with potential therapeutic benefits. Researchers have leveraged its scaffold to develop molecules with anti-inflammatory, antiviral, and anticancer properties. The flexibility offered by the 4-methylpiperazine group allows for modifications that can fine-tune the compound’s pharmacokinetic and pharmacodynamic profiles, making it an attractive candidate for further optimization.
The synthesis of 2-(4-methylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions that establish the connectivity between the piperazine and pyrimidine moieties. Advances in synthetic methodologies have improved the efficiency and scalability of producing this intermediate, facilitating its use in industrial-scale drug development programs. The compound’s stability under various reaction conditions also makes it a reliable choice for pharmaceutical manufacturers.
Recent studies have highlighted the importance of 2-(4-methylpiperazin-1-yl)pyrimidine in addressing unmet medical needs. For example, researchers have investigated its derivatives as potential treatments for neurological disorders, where modulation of neurotransmitter systems is crucial. The compound’s ability to interact with biological targets without excessive toxicity makes it a promising candidate for further clinical investigation.
The growing interest in 2-(4-methylpiperazin-1-yl)pyrimidine underscores its significance as a pharmacological building block. As drug discovery efforts continue to evolve, this compound is likely to play an increasingly pivotal role in developing next-generation therapeutics. Its unique structural features and biological activities position it as a cornerstone in medicinal chemistry innovation.
In conclusion, 2-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 145208-86-2) represents a fascinating compound with broad applications in pharmaceutical research and development. Its structural versatility and biological relevance make it an indispensable tool for scientists seeking to create novel therapeutic agents. As research progresses, the full potential of this molecule will continue to unfold, offering new opportunities for addressing complex diseases.
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